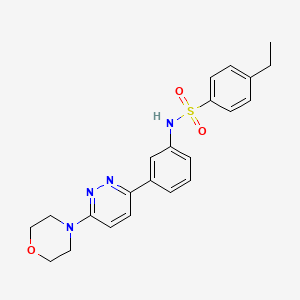

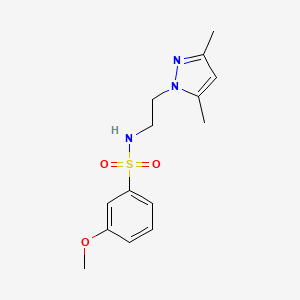

![molecular formula C13H16BF3O2 B2612258 2-[2-(二氟甲基)-4-氟苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷 CAS No. 2246993-38-2](/img/structure/B2612258.png)

2-[2-(二氟甲基)-4-氟苯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a compound that is part of the difluoromethylation processes based on X–CF2H bond formation . Difluoromethylation processes have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been developed through a novel strategy that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group . The core of this approach is the conscious design and synthesis of new difluorinated building blocks . Direct fluorination using elemental fluorine (F2) is one of the most straightforward methods to make fluorine-containing molecules with high atom economy .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds has been studied using various techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of these compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds have been studied extensively. These compounds have unique properties due to the presence of the difluoromethyl group .科学研究应用

光氧化还原催化氟甲基化

用于各种骨架三氟甲基化和二氟甲基化的全新方案开发是合成有机化学中的一个重要课题。光氧化还原催化已成为通过可见光诱导单电子转移过程进行自由基反应的有用工具。该方法允许在温和的反应条件下进行高效和选择性的自由基氟甲基化,展示了氟化化合物在合成具有潜在药物和农用化学品应用的有机氟化合物中的效用 (小池和秋田,2016)。

聚芴的合成

聚(3-己基噻吩)的精确合成展示了催化剂转移铃木-宫浦偶联聚合的应用。该方法产生分子量分布窄且几乎具有完美的头对尾规整性的聚合物,表明此类化合物在促进对于开发具有特定电子特性的材料至关重要的聚合反应中的作用 (横泽等人,2011)。

硼封端的聚烯烃

硼酸松香酯取代的二苯乙烯的合成及其在合成硼封端的聚烯烃中的应用突出了含硼化合物在创造新材料中的重要性。这些材料在液晶显示技术和神经退行性疾病的治疗中具有潜在的应用,强调了含硼化合物在材料科学和药物化学中的多功能性 (Das等人,2015)。

有机/无机半导体杂化颗粒

通过功能化聚芴配体创建有机/无机半导体杂化颗粒的直接方法展示了有机聚合物与无机纳米晶体的集成。该方法产生具有在光电学中潜在应用的杂化颗粒,展示了此类化合物在推进半导体技术中的跨学科应用 (de Roo等人,2014)。

安全和危害

未来方向

The field of difluoromethylation has seen recent advances and is expected to continue to grow. The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . This has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

属性

IUPAC Name |

2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQBSMWJMSUIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

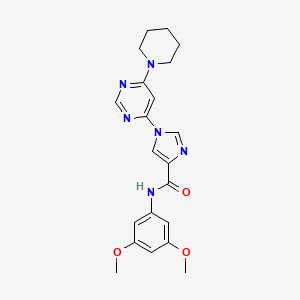

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612176.png)

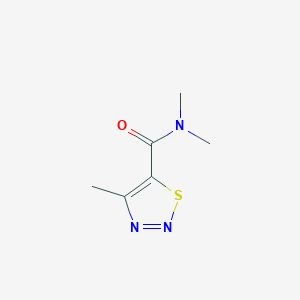

![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)

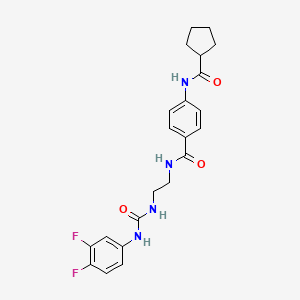

![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)

![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2612194.png)

![3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2612196.png)